Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromophenyl group: This can be done through a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the benzimidazole core in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a variety of functional groups, such as amines or thiols .
Scientific Research Applications
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, inhibiting their activity. This can disrupt various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but contains a pyridazine ring and different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Contains a pyrazole ring and different functional groups.
Triazole-pyrimidine hybrids: These compounds have a different core structure but share similar pharmacological properties.
Uniqueness
Ethyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific combination of a benzimidazole core, a bromophenyl group, and an ethyl ester.
Biological Activity
Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic compound belonging to the class of benzimidazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14BrN3O2
- Molecular Weight : Approximately 345.19 g/mol
- Functional Groups : The compound features an ethyl ester functional group and a bromophenyl substitution, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key pathways that regulate tumor growth, leading to reduced viability of cancer cells.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to bind to enzymes that play crucial roles in cellular proliferation and survival, effectively modulating their activity.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells, a critical mechanism for cancer treatment .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 10.0 | Induces apoptosis; enhances caspase-3 activity | |
HepG2 | 12.5 | Cell cycle arrest at G1 phase |
Other Biological Activities
In addition to its anticancer effects, the compound may exhibit other biological activities, including antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.
Case Studies and Research Findings
- Study on Breast Cancer Cells :
- Molecular Docking Studies :
- Comparative Studies with Similar Compounds :
Properties
Molecular Formula |
C16H13BrN2O2 |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
KFWKBXGLTOETEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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